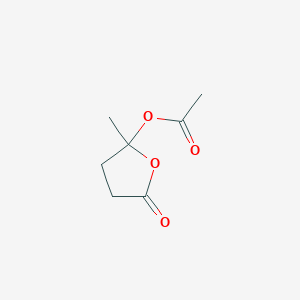
2-Methyl-5-oxotetrahydro-2-furanyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-oxotetrahydro-2-furanyl acetate is an organic compound with the molecular formula C7H10O4. It is also known by its systematic name, 2(3H)-Furanone, 5-(acetyloxy)dihydro-5-methyl-. This compound is characterized by its furanone ring structure, which is a five-membered lactone ring with an acetate group attached. It has a molecular weight of 158.154 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-oxotetrahydro-2-furanyl acetate typically involves the esterification of 2-Methyl-5-oxotetrahydrofuran-2-one with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-oxotetrahydro-2-furanyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-Methyl-5-oxo-2,3-dihydrofuran-2-carboxylic acid.
Reduction: Reduction of the compound can yield 2-Methyl-5-hydroxytetrahydro-2-furanyl acetate.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOCH3)
Major Products
Oxidation: 2-Methyl-5-oxo-2,3-dihydrofuran-2-carboxylic acid.
Reduction: 2-Methyl-5-hydroxytetrahydro-2-furanyl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Methyl-5-oxotetrahydro-2-furanyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-oxotetrahydro-2-furanyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-5-oxooxolan-2-yl acetate
- Acetic acid (5-keto-2-methyl-tetrahydrofuran-2-yl) ester
- Acetic acid (2-methyl-5-oxo-tetrahydro-furan-2-yl) ester
Uniqueness
2-Methyl-5-oxotetrahydro-2-furanyl acetate is unique due to its specific furanone ring structure and acetate group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
57681-51-3 |
|---|---|
Fórmula molecular |
C7H10O4 |
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
(2-methyl-5-oxooxolan-2-yl) acetate |
InChI |
InChI=1S/C7H10O4/c1-5(8)10-7(2)4-3-6(9)11-7/h3-4H2,1-2H3 |
Clave InChI |
DWCORXCRWMOSCQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1(CCC(=O)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methoxy-3-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14614544.png)
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1,3,5-tricarbonitrile](/img/structure/B14614548.png)
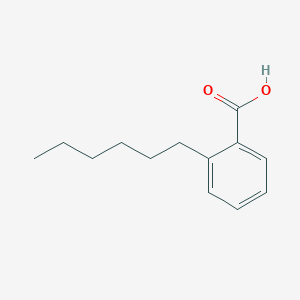
![Benzoic acid, 4-[[(4-methylphenyl)methylene]amino]-, methyl ester](/img/structure/B14614557.png)
![3,3-Dimethyl-5-[(4-methylphenyl)methyl]cyclohexan-1-one](/img/structure/B14614558.png)
silane](/img/structure/B14614565.png)
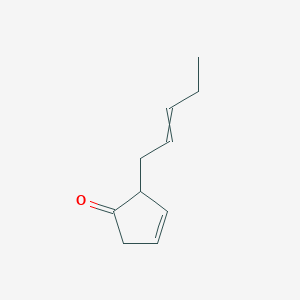
![Methyl (4E)-4-[(3-methoxy-3-oxopropyl)imino]pentanoate](/img/structure/B14614570.png)
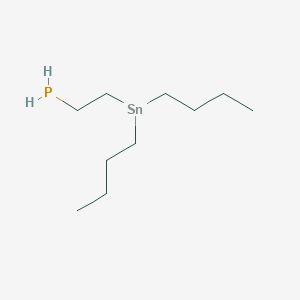
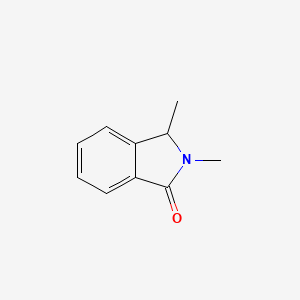

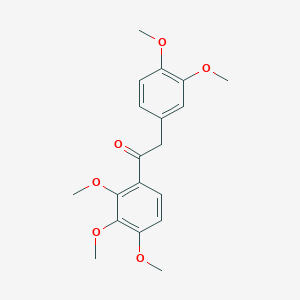
![7-Oxabicyclo[4.1.0]heptane-1,6-dimethanol, 3,4-dibromo-](/img/structure/B14614594.png)

